Tert-butyl 1H-imidazol-4-ylcarbamate
CAS No.: 34665-48-0
Cat. No.: VC2328086
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34665-48-0 |
|---|---|
| Molecular Formula | C8H13N3O2 |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | tert-butyl N-(1H-imidazol-5-yl)carbamate |
| Standard InChI | InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)(H,11,12) |
| Standard InChI Key | XJNNJHSBTRIYHA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CN=CN1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=CN1 |
Introduction
Basic Properties and Structural Characteristics
Tert-butyl 1H-imidazol-4-ylcarbamate consists of an imidazole ring with a tert-butyl carbamate group attached at the 4-position. The compound exhibits specific physical and chemical characteristics that define its behavior in various chemical environments.
| Property | Value |
|---|---|
| CAS Number | 34665-48-0 |
| Molecular Formula | C8H13N3O2 |
| Molecular Weight | 183.21 g/mol |
| Physical Appearance | White powder |
| Boiling Point | 311.6±15.0°C at 760 mmHg |
| European Community (EC) Number | 817-998-6 |
| IUPAC Name | tert-butyl N-(1H-imidazol-4-yl)carbamate |
| InChI | InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)(H,11,12) |
| InChIKey | XJNNJHSBTRIYHA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CN=CN1 |
The structural configuration of this compound features several key elements:
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An imidazole core: A planar, five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to its basic properties and potential for hydrogen bonding.
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A carbamate functional group: Attached at the 4-position of the imidazole ring, consisting of a carbonyl group bonded to both an oxygen and a nitrogen atom.
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A tert-butyl moiety: Connected to the oxygen atom of the carbamate group, providing steric hindrance and functioning as a protecting group.
From a safety perspective, Tert-butyl 1H-imidazol-4-ylcarbamate carries a "Warning" signal word and the hazard statement H302 (harmful if swallowed). Precautionary measures include thorough handwashing after handling (P264), avoiding eating or drinking when using the product (P270), rinsing the mouth if swallowed (P330), and proper disposal of contents/container according to regulations (P501) .
Synthesis Methods
Several approaches can be employed for the preparation of Tert-butyl 1H-imidazol-4-ylcarbamate, with each method offering distinct advantages depending on the starting materials and desired yield.
Direct Protection Method
The most straightforward approach involves protecting the amino group on the imidazole ring using tert-butyloxycarbonyl (Boc) chemistry:
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Reaction of 4-aminoimidazole with di-tert-butyl dicarbonate (Boc anhydride)
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Use of a suitable base such as triethylamine or sodium hydroxide
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Conducting the reaction in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane
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Maintaining the reaction at room temperature to avoid side reactions
Curtius Rearrangement Approach
An alternative synthetic pathway involves a Curtius rearrangement starting from imidazole-4-carboxylic acid:
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Conversion of imidazole-4-carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA)
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Thermal rearrangement of the acyl azide to form an isocyanate intermediate
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Reaction of the isocyanate with tert-butanol to yield the desired carbamate
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
Chemical Reactivity
The chemical behavior of Tert-butyl 1H-imidazol-4-ylcarbamate is governed by the properties of both the imidazole ring and the tert-butyl carbamate functional group.
Deprotection Reactions
The tert-butyloxycarbonyl (Boc) protecting group can be removed under various conditions:
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Acidic conditions: Treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane cleaves the tert-butyl group.
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Selective methods: Sodium borohydride (NaBH4) in ethanol provides a milder approach for selective deprotection of N-Boc-imidazoles, as demonstrated in similar compounds .
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Alternative approaches: Hydrazine (H2NNH2) or ammonia in methanol (NH3/MeOH) can also be employed for deprotection under specific circumstances.
Reactions Involving the Imidazole Ring
The imidazole moiety in Tert-butyl 1H-imidazol-4-ylcarbamate participates in various reactions typical of aromatic heterocycles:
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Electrophilic aromatic substitution: Despite the presence of the carbamate group, the imidazole ring can undergo reactions such as halogenation at unsubstituted positions.
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Coordination chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, enabling applications in catalysis and medicinal chemistry.
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Nucleophilic reactions: The imidazole nitrogen acts as a nucleophile in various transformations, including alkylation reactions.
Applications in Research and Development
Tert-butyl 1H-imidazol-4-ylcarbamate serves numerous roles in scientific research and development across multiple disciplines.
Synthetic Organic Chemistry
In synthetic chemistry, this compound functions as:
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A versatile building block for constructing more complex molecular architectures
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An intermediate in the synthesis of imidazole-based compounds with specific functional modifications
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A model compound for studying carbamate chemistry and protecting group strategies
Medicinal Chemistry and Drug Development
Within pharmaceutical research, Tert-butyl 1H-imidazol-4-ylcarbamate contributes to:
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The development of novel drug candidates, particularly those targeting histamine-related pathways
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Structure-activity relationship studies of imidazole-containing bioactive compounds
The protected amino functionality allows selective modifications elsewhere in the molecule, making it valuable in multi-step synthetic pathways aimed at producing pharmaceutically relevant compounds.
Comparative Analysis with Related Compounds
Understanding the relationship between Tert-butyl 1H-imidazol-4-ylcarbamate and structurally similar compounds provides valuable insights into structure-activity relationships and chemical characteristics.
These structural variations result in significant differences in:
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Chemical reactivity: Substituents at the N-1 position alter the electronic distribution within the imidazole ring, affecting its susceptibility to various chemical transformations.
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Binding properties: Different substituent patterns change the three-dimensional structure and potential interactions with biological targets.
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Pharmacokinetic properties: Modifications in structure influence characteristics such as solubility, membrane permeability, and metabolic stability.
The comparative analysis reveals how subtle structural modifications can significantly impact both chemical behavior and potential biological activities.
The Role of the tert-Butyl Group
The tert-butyl moiety in Tert-butyl 1H-imidazol-4-ylcarbamate plays a crucial role in determining the compound's chemical behavior and applications.
Structural Impact
The tert-butyl group introduces specific structural features:
Functional Significance
Beyond structural considerations, the tert-butyl component serves important functional roles:
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Protection strategy: As part of the Boc (tert-butyloxycarbonyl) group, it enables selective protection of the amino functionality during multi-step syntheses.
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Cleavage conditions: The tert-butyl carbamate undergoes predictable cleavage under specific conditions, allowing controlled deprotection when needed.
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Metabolic considerations: The tert-butyl group affects metabolic stability and can influence the pharmacokinetic properties of derivatives .
Future Research Directions
The continued study of Tert-butyl 1H-imidazol-4-ylcarbamate presents several promising avenues for future research:
Synthetic Methodology Development
Opportunities exist for:
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Development of more efficient, environmentally friendly synthetic routes
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Exploration of catalytic methods for selective functionalization
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Application of flow chemistry approaches to optimize production
Medicinal Chemistry Applications
Potential areas for investigation include:
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Systematic evaluation of biological activities across multiple targets
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Structure-activity relationship studies focused on the imidazole-carbamate scaffold
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Development of derivatives with enhanced pharmacological properties
Materials Science Applications
Emerging possibilities encompass:
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Exploration of coordination chemistry for metal-organic frameworks
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Investigation of self-assembly properties for supramolecular structures
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Development of functional materials leveraging the imidazole nitrogen's coordinating ability
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